molecular formula C15H16O2 B7418470 (4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol

(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B7418470
M. Wt: 228.29 g/mol
InChI Key: MNCPDSWQFIDMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4'-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the biphenyl scaffold.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCPDSWQFIDMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction of a corresponding aldehyde or ketone derivative.

Industrial Production Methods

Industrial production methods for (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol may involve large-scale Suzuki coupling reactions followed by etherification and reduction steps. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)aldehyde or (4’-Ethoxy-[1,1’-biphenyl]-4-yl)carboxylic acid.

    Reduction: Formation of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)hydrocarbon.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

(4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4’-Ethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.

    Alteration of Cellular Processes: Influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol with structurally related biphenyl derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Biphenyl Methanol Derivatives

Compound Name Substituents Key Physical Properties Synthesis Method (Yield) Applications/Notes References
This compound 4'-ethoxy, 4-CH₂OH Data not explicitly provided Likely via Suzuki coupling + reduction Potential pharmaceutical intermediate --
(4′-Methylbiphenyl-4-yl)methanol 4'-methyl, 4-CH₂OH CAS: 79757-92-9; MFCD01862514 HBF4-C catalyzed etherification (80%) Intermediate for liquid crystals
2-(4-Methyl-biphenyl-4-yl)ethanol 4'-methyl, 4-CH₂CH₂OH Mp: 95°C; Bp: 359.1°C; pKa: 14.87 Unreported Studied for mesophase behavior
1-(4-Biphenylyl)ethanol Biphenyl-4-CH₂CH₂OH CAS: 3562-73-0; Density: ~1.054 g/cm³ Reduction of ketone precursors Antioxidant (e.g., Difencol)
1-(3′,4′-Difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) 3',4'-difluoro, 4-COCH₃ Crystallized via SC-XRD; UV/FT-IR data available Suzuki-Miyaura coupling (78% avg.) Electronic materials
((trans,trans)-4'-Pentyl-bi(cyclohexan)-4-yl)methanol Cyclohexyl, pentyl, CH₂OH Mp: Unreported; Purity: 97% Multi-step alkylation High-purity research chemical

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methyl Groups: The ethoxy group in the target compound is bulkier and more electron-donating than the methyl group in (4′-Methylbiphenyl-4-yl)methanol, which may lower melting points and enhance solubility in polar solvents .
  • Fluorinated Derivatives : Compounds like DFBPE exhibit reduced electron density due to fluorine substituents, influencing their UV absorption and reactivity in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.